REACTION_CXSMILES
|
[CH:1]1([CH3:15])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([O:10][CH2:11][C:12](O)=[O:13])[CH2:2]1.S(Cl)([Cl:18])=O>>[CH:1]1([CH3:15])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([O:10][CH2:11][C:12]([Cl:18])=[O:13])[CH2:2]1
|
Name
|
|
Quantity
|
0.771 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)OCC(=O)O)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The thionyl chloride is first removed from the solution by distillation under reduced pressure
|
Type
|
ADDITION
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Details
|
3 ml of dry benzene are then added in order
|
Type
|
CUSTOM
|
Details
|
to remove residual thionyl chloride
|
Type
|
DISTILLATION
|
Details
|
by means of vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(C(CC1)C(C)C)OCC(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |